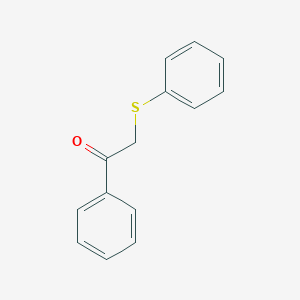
Phenacyl phenyl sulfide
Descripción general
Descripción
Phenacyl phenyl sulfide, also known as this compound, is a useful research compound. Its molecular formula is C14H12OS and its molecular weight is 228.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 608609. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Phenacyl phenyl sulfide has been investigated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). A study synthesized several benzyl phenyl sulfide derivatives and evaluated their effectiveness against MRSA strains, revealing minimum inhibitory concentrations ranging from 2 to 64 μg/mL . The mechanism of action appears to involve disruption of bacterial cell membranes, highlighting the compound's potential as a lead structure for developing new antibiotics.
Materials Science
In materials science, this compound serves as a building block for synthesizing novel polymers and materials with specific properties. For instance, it has been utilized in the development of oxidation-responsive emulsions stabilized by poly(vinyl pyrrolidone-co-allyl phenyl sulfide). These emulsions demonstrate unique behavior under oxidative conditions, which could be harnessed for applications in drug delivery systems or smart materials .
Industrial Applications
This compound is also relevant in industrial applications, particularly in the formulation of specialty chemicals and rubber products. Its antioxidant properties make it valuable in rubber vulcanization processes, where it helps enhance the durability and performance of rubber products used in various industries.
Case Study 1: Antibacterial Activity Against MRSA
A comprehensive study focused on synthesizing benzyl phenyl sulfide derivatives demonstrated their potent antibacterial effects against MRSA strains. The study found that certain compounds outperformed traditional antibiotics, suggesting that modifications to the phenacyl structure could yield new therapeutic agents .
Case Study 2: Oxidation-Responsive Emulsions
Research into emulsions stabilized with poly(vinyl pyrrolidone-co-allyl phenyl sulfide) revealed that the incorporation of this compound significantly altered the stability of these emulsions under oxidative stress. This finding opens avenues for using such emulsions in controlled drug release applications .
Propiedades
Número CAS |
16222-10-9 |
|---|---|
Fórmula molecular |
C14H12OS |
Peso molecular |
228.31 g/mol |
Nombre IUPAC |
1-phenyl-2-phenylsulfanylethanone |
InChI |
InChI=1S/C14H12OS/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10H,11H2 |
Clave InChI |
MRLUWCIEBHJONW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CSC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CSC2=CC=CC=C2 |
Key on ui other cas no. |
16222-10-9 |
Sinónimos |
phenacyl phenyl sulfide |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














